2,3,5,6-Tetramethylbenzenethiol

Description

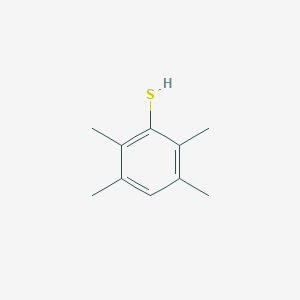

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBHSNREDVBEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366479 | |

| Record name | 2,3,5,6-tetramethylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-84-6 | |

| Record name | 2,3,5,6-tetramethylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,6 Tetramethylbenzenethiol

Elucidation of Synthetic Pathways for 2,3,5,6-Tetramethylbenzenethiol

While direct, single-step syntheses are not commonly cited, several multi-step pathways can be proposed based on established and reliable organic transformations. These routes generally involve the introduction of a sulfur-containing functional group onto the durene ring, followed by its conversion to the target thiol.

Three plausible synthetic strategies are:

Reduction of a Durenesulfonyl Chloride Intermediate: This classic method involves the initial sulfonation of durene, conversion to a sulfonyl chloride, and subsequent reduction.

The Newman-Kwart Rearrangement: This thermal rearrangement pathway proceeds from the corresponding phenol (B47542), 2,3,5,6-tetramethylphenol (B1581253) (durophenol).

Via a Diazonium Salt: This route starts with the corresponding aniline, 2,3,5,6-tetramethylaniline (B189048), and uses diazo chemistry to introduce the thiol group.

Table 1: Proposed Synthetic Pathways to this compound

| Pathway | Starting Material | Key Intermediates | Final Step | Relevant Reaction Types |

|---|---|---|---|---|

| 1 | Durene | Durenesulfonic acid, Durenesulfonyl chloride | Reduction | Electrophilic Aromatic Substitution, Reduction |

| 2 | 2,3,5,6-Tetramethylphenol | O-Duryl dimethylthiocarbamate, S-Duryl dimethylthiocarbamate | Hydrolysis | Newman-Kwart Rearrangement |

| 3 | 2,3,5,6-Tetramethylaniline | Durene diazonium salt | Reaction with sulfur nucleophile | Diazotization, Nucleophilic Substitution |

The mechanism for each pathway is distinct. The reduction of durenesulfonyl chloride, often accomplished with reagents like zinc and acid or triphenylphosphine (B44618), involves the transfer of electrons to the sulfur atom, leading to the cleavage of the S-Cl bond and, after workup, formation of the S-H bond. orgsyn.orgnih.gov

The Newman-Kwart rearrangement is a well-established intramolecular thermal process. orgsyn.org The O-aryl thiocarbamate, formed from the phenol, undergoes a concerted, sigmatropic rearrangement upon heating to yield the more thermodynamically stable S-aryl thiocarbamate. The mechanism is believed to proceed through a four-membered cyclic transition state. Subsequent hydrolysis of the S-aryl thiocarbamate liberates the thiophenol.

In the diazonium salt pathway, 2,3,5,6-tetramethylaniline is treated with nitrous acid to form a diazonium salt. This intermediate is then treated with a sulfur nucleophile, such as potassium ethyl xanthate. The nucleophile displaces the dinitrogen gas, and the resulting intermediate is hydrolyzed to afford the final thiophenol product. orgsyn.orggoogle.com

Optimizing the synthesis of this compound requires careful control over reaction conditions for each proposed pathway.

For the sulfonyl chloride route: The initial sulfonation of durene must be managed to prevent polysulfonation or desulfonation. The reduction step is critical; overly harsh reducing agents or conditions could lead to the complete removal of sulfur (desulfurization). The reduction of sulfonyl chlorides to thiophenols can be sensitive, and byproducts like disulfides are common. nih.gov

For the Newman-Kwart route: The key is the thermal rearrangement step, which often requires high temperatures (250-300 °C). orgsyn.org Optimization involves finding the ideal temperature and reaction time to ensure complete rearrangement without decomposition of the starting material or product.

Purity: Given its high molecular symmetry, similar to durene itself, wikipedia.org the final product is likely a crystalline solid. This property is advantageous for purification, as crystallization can be a highly effective method for removing isomeric impurities or byproducts from the reaction mixture.

Derivatization Reactions of the Thiol Moiety in this compound

The thiol (-SH) group is a versatile functional handle, allowing for a wide range of chemical modifications. Common reactions include S-alkylation, oxidation, and acylation.

A primary reaction of thiols is the formation of thioethers via S-alkylation. To synthesize a derivative such as acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, the parent thiol is first deprotonated with a suitable base (e.g., sodium hydroxide, sodium ethoxide) to form the corresponding thiolate anion. This potent nucleophile then readily reacts with an alkylating agent, such as chloroacetic acid or bromoacetic acid, in a classic Williamson ether-type synthesis. wikipedia.org

The reaction proceeds via an SN2 mechanism:

Deprotonation: C₆H(CH₃)₄SH + NaOH → C₆H(CH₃)₄S⁻Na⁺ + H₂O

Nucleophilic Attack: C₆H(CH₃)₄S⁻Na⁺ + ClCH₂COOH → C₆H(CH₃)₄SCH₂COOH + NaCl

Such thioacetic acid derivatives are valuable intermediates in their own right, for instance, in the synthesis of sulfur-containing heterocycles. researchgate.net

Beyond simple S-alkylation, the thiol group can undergo various other transformations, leading to a diverse array of derivatives.

Table 2: Selected Derivatization Reactions of this compound

| Reaction Class | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (mild) | I₂, air, DMSO | Disulfide |

| Oxidation (strong) | H₂O₂, KMnO₄ | Sulfonic Acid |

| Acylation | Acyl Chloride, Anhydride | Thioester |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether |

Advanced strategies can include metal-catalyzed cross-coupling reactions to form diaryl thioethers, although these are subject to the steric constraints discussed below. The thiol can also participate in radical additions to alkenes and alkynes.

A defining characteristic of this compound is the profound steric hindrance around the thiol functional group. The four methyl groups (two in the ortho positions and two in the meta positions) create a crowded environment that physically impedes the approach of reagents to the sulfur atom.

This steric bulk has significant consequences for reactivity:

Reduced Reaction Rates: Compared to a non-hindered thiophenol, reactions at the sulfur center of durylthiol are expected to be significantly slower. Achieving efficient conversion may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more potent reagents.

Mechanism Shifts: In some cases, extreme steric hindrance can alter reaction pathways. For example, a reaction that is typically a concerted (single-step) process in an unhindered system might become a stepwise process involving a reactive intermediate in a sterically congested case. nih.gov

Reagent Accessibility: The efficiency of derivatization can be highly dependent on the size of the incoming reagent. Smaller reagents will react more readily than larger, bulkier ones. This provides a potential avenue for selective reactivity.

Recent developments in synthetic chemistry have focused on creating new methods and catalysts specifically designed to overcome the challenges posed by sterically demanding substrates, which could be applicable to the derivatization of this compound. acs.orgnih.gov

Exploration of Precursor Chemistry and Synthetic Intermediates

The synthesis of durenol can be achieved through the methylation of less substituted phenols or xylenes. For instance, the vapor-phase methylation of meta-substituted phenolic compounds like m-cresol, 2,3-xylenol, or 2,5-xylenol can yield 2,3,6-trimethylphenol, a close analog and potential precursor. google.com A more direct route involves the methylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene) to produce 1,2,4,5-tetramethylbenzene (B166113) (durene), which can then be functionalized. rsc.org

Once durenol is obtained, a common and effective method for the conversion of a phenol to a benzenethiol (B1682325) is the Newman-Kwart rearrangement. nih.govorganic-chemistry.orgwikipedia.org This reaction sequence involves two key intermediates. First, the phenol is reacted with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form an O-aryl thiocarbamate. organic-chemistry.orgorgsyn.org This intermediate is then subjected to thermal rearrangement to yield an S-aryl thiocarbamate. organic-chemistry.orgwikipedia.orgjk-sci.comthieme-connect.com The driving force for this intramolecular rearrangement is the thermodynamic stability of the carbon-oxygen double bond formed at the expense of a carbon-sulfur double bond. organic-chemistry.org Finally, hydrolysis of the S-aryl thiocarbamate affords the desired this compound. wikipedia.orgorgsyn.org

Another potential, though less common, route involves the reaction of the corresponding aryl halide with a sulfur source, catalyzed by a transition metal. beilstein-journals.orgnih.govorganic-chemistry.org This would necessitate the synthesis of a halogenated durene derivative as a precursor. An alternative laboratory-scale method involves reacting the phenol with thiophosgene (B130339) to form an aryl chlorothionoformate, which after a series of transformations including a rearrangement, can be hydrolyzed to the thiophenol. google.com

The table below summarizes the key precursors and intermediates in the most probable synthetic route to this compound via the Newman-Kwart rearrangement of durenol.

| Compound Name | Role in Synthesis | Molecular Formula | Structure |

| 2,3,5,6-Tetramethylphenol (Durenol) | Primary Precursor | C₁₀H₁₄O | |

| N,N-Dimethylthiocarbamoyl chloride | Reagent | C₃H₆ClNS | |

| O-(2,3,5,6-Tetramethylphenyl) dimethylthiocarbamate | Synthetic Intermediate | C₁₃H₁₉NOS | (Structure not directly available, formed from reaction of Durenol and N,N-Dimethylthiocarbamoyl chloride) |

| S-(2,3,5,6-Tetramethylphenyl) dimethylthiocarbamate | Synthetic Intermediate | C₁₃H₁₉NOS | (Structure not directly available, formed from rearrangement of the O-aryl thiocarbamate) |

| This compound | Final Product | C₁₀H₁₄S | (Structure not directly available, formed from hydrolysis of the S-aryl thiocarbamate) |

Coordination Chemistry of 2,3,5,6 Tetramethylbenzenethiol

Ligand Properties and Coordination Modes of 2,3,5,6-Tetramethylbenzenethiol

The properties of this compound as a ligand are primarily defined by the characteristics of its sulfur donor atom and the bulky aromatic group to which it is attached.

The thiolate moiety (RS⁻) of this compound is a potent electron donor. Thiolates, in general, are classified as soft Lewis bases, which implies a preference for coordination to soft Lewis acidic metal centers wikipedia.org. From an electronic structure standpoint, the thiolate ligand is considered a pi-donor, similar to an alkoxide wikipedia.org. This pi-donating capability arises from the lone pairs on the sulfur atom, which can participate in pi-bonding interactions with the d-orbitals of the metal center.

The electron-donating nature of thiolate ligands has a significant impact on the properties of the resulting metal complexes. For instance, the electron density donated by the thiolate can influence the reactivity of other ligands coordinated to the same metal center. Studies on iron-nitrosyl complexes have shown that the electron-donating properties of a thiolate ligand can promote the activation of the N-O bond in coordinated nitric oxide (NO) nih.gov. This is attributed to the thiolate raising the energy of the metal d-orbitals, making it more favorable for electrons to occupy an antibonding orbital of the NO ligand nih.gov. This property is crucial in the function of various metalloenzymes where thiolate coordination to a metal center is observed wikipedia.org.

A defining feature of the 2,3,5,6-tetramethylbenzenethiolate ligand is the significant steric hindrance created by the tetramethyl-substituted phenyl ring (the duryl group). The four methyl groups ortho and meta to the sulfur atom impose considerable geometric constraints on the coordination environment of a metal center. This steric bulk can influence several aspects of the resulting metal complexes, including their coordination number, geometry, and stability nih.gov.

The presence of bulky substituents can limit the number of ligands that can bind to a metal, often favoring lower coordination numbers. Furthermore, the steric pressure exerted by the tetramethylphenyl group can lead to distortions from idealized coordination geometries. For example, in tetrahedral complexes, significant steric hindrance can cause a flattening of the geometry nih.gov. The bulky nature of this ligand can also provide kinetic stabilization to the metal complex by sterically shielding the metal center from attack by other potential ligands or reactants.

According to Ligand Field Theory, ligands interacting with a metal ion cause the splitting of the metal's d-orbitals into different energy levels numberanalytics.com. The magnitude of this splitting, denoted as Δ, is determined by the ligand field strength. Ligands that cause a large splitting are termed strong-field ligands, while those causing a small splitting are weak-field ligands libretexts.org.

The relatively weak ligand field of thiolates often results in high-spin metal complexes, as the energy cost of pairing electrons in the lower energy d-orbitals is greater than the energy required to promote them to the higher energy d-orbitals wikipedia.org. The specific ligand field strength can be influenced by the other ligands present in the coordination sphere and the geometry of the complex numberanalytics.comrsc.org.

Synthesis and Spectroscopic Characterization of Metal Complexes with this compound

The synthesis of metal complexes incorporating the 2,3,5,6-tetramethylbenzenethiolate ligand generally involves the reaction of a suitable metal precursor with the thiol or its corresponding salt.

The chemistry of technetium is of particular interest due to the use of its metastable isotope, ⁹⁹ᵐTc, in diagnostic nuclear medicine. The development of technetium complexes with various ligands is crucial for designing new radiopharmaceuticals.

While a specific synthetic procedure for Tc(NO)(Cl)(tmbt)₃ (where tmbt = 2,3,5,6-tetramethylbenzenethiolate) is not detailed in the available literature, its formation can be inferred from the well-established synthesis of analogous technetium nitrosyl thiolate complexes mdpi.comresearchgate.netnih.gov.

A common synthetic route to such complexes involves the reaction of a technetium(I) nitrosyl precursor with the desired thiol. A frequently used starting material is [Tc(NO)Cl₂(PPh₃)₂(CH₃CN)] mdpi.comnih.gov. In a typical reaction, this precursor is treated with the thiol, often in the presence of a base to facilitate the deprotonation of the thiol to the thiolate. The reaction likely proceeds through the substitution of the chloride and ancillary ligands (such as triphenylphosphine (B44618) or acetonitrile) by the incoming thiolate ligands.

For example, the reaction of [Tc(NO)Cl₂(PPh₃)₂(CH₃CN)] with 2,2′-dipyridyl disulfide leads to the formation of a technetium(II) complex, [Tc(NO)Cl₂(PPh₃)(2-pyS)], where the disulfide bond is cleaved nih.gov. This suggests that the reaction of a Tc(I) nitrosyl precursor with this compound could potentially lead to a change in the oxidation state of the technetium center. The synthesis of related thionitrosyl complexes of technetium also provides insight into the reactivity of technetium with sulfur-containing ligands mdpi.com.

The spectroscopic characterization of such technetium nitrosyl complexes would rely on techniques such as infrared (IR) spectroscopy to identify the characteristic N-O stretching frequency of the nitrosyl ligand. For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy would be a key technique to probe the electronic structure of the technetium center nih.gov.

Technetium Complexes of this compound

Synthesis of Tc(NPh)(TMBT)₃(PPh₃) and Related Technetium(V) Thiolate Complexes

The synthesis of technetium(V) thiolate complexes, such as those involving this compound (TMBT), often proceeds through ligand exchange reactions from stable precursor materials. A common and suitable precursor for creating a variety of technetium(V) phenylimido complexes is [Tc(NPh)Cl₃(PPh₃)₂]. nih.gov This starting material is advantageous due to its sufficient solubility in organic solvents like dichloromethane (B109758) (CH₂Cl₂) and its stability, which allows for reactions under various conditions, including prolonged heating. nih.gov

The general synthetic strategy involves the substitution of the phosphine (B1218219) and chloride ligands in the precursor with incoming ligands. For the synthesis of a hypothetical complex like Tc(NPh)(TMBT)₃(PPh₃), a stoichiometric amount of this compound (HS-TMBT) would be reacted with [Tc(NPh)Cl₃(PPh₃)₂]. The reaction would likely be performed in a suitable solvent such as CH₂Cl₂ or chloroform (B151607) (CHCl₃). The steric bulk of the three TMBT ligands and the remaining triphenylphosphine (PPh₃) ligand would coordinate to the Tc(V) center, displacing the chloride ions and one of the original PPh₃ ligands. The final product would be isolated and purified using standard techniques like filtration and recrystallization from appropriate solvent systems, such as slow diffusion of n-hexane into a dichloromethane solution. nih.gov This method allows for the formation of various 1:1 and 1:2 exchange products, demonstrating the versatility of the [Tc(NPh)Cl₃(PPh₃)₂] precursor in synthesizing diverse technetium(V) complexes. nih.gov

Electrochemical Characterization of Technetium-Thiolate Systems

The electrochemical properties of technetium complexes are of significant interest for understanding their electronic structure and potential applications. While specific electrochemical data for 2,3,5,6-tetramethylbenzenethiolate complexes of technetium are not detailed in the provided search results, the behavior of related technetium-thiolate systems can provide valuable insights. Generally, the electrochemistry of technetium is rich, with the element accessible in numerous oxidation states. e-bookshelf.descielo.br

Coordination with Other Transition Metals (e.g., Palladium, Platinum, Rhenium)

The 2,3,5,6-tetramethylbenzenethiolate ligand readily coordinates with a variety of other transition metals, most notably palladium, platinum, and rhenium.

Palladium and Platinum: Palladium(II) and Platinum(II) ions, with their d⁸ electron configuration, commonly form square planar complexes with thiolate ligands. ajol.infosemanticscholar.org The synthesis of such complexes typically involves reacting a palladium(II) or platinum(II) salt, like PdCl₂ or K₂[PtCl₄], with the thiol in the presence of other ancillary ligands. semanticscholar.orgnih.gov For instance, complexes of the type [Pd(L)(TMBT)₂] or [Pt(L)(TMBT)₂] (where L is a bidentate ligand like a substituted bipyridine) can be formed. semanticscholar.org The thiolate acts as a soft donor, forming strong covalent bonds with the soft Pd(II) and Pt(II) centers. The resulting complexes are often colored, and their photophysical properties can be tuned by the nature of the ligands. nih.gov The coordination environment is typically a distorted square planar geometry. ajol.infosemanticscholar.org

Rhenium: Rhenium's coordination chemistry is chemically similar to that of technetium, as they belong to the same group in the periodic table. scielo.brnih.gov This similarity allows for synthetic strategies developed for technetium to be adapted for rhenium. Rhenium can exist in a wide range of oxidation states and forms stable complexes with sulfur-donor ligands. Thionitrosyl complexes of rhenium, for example, can be synthesized from nitrido precursors, yielding stable compounds with the metal in +1 or +2 oxidation states. mdpi.com Organometallic rhenium tricarbonyl [Re(CO)₃]⁺ cores are also a significant platform for coordination with various chelating ligands, including those with sulfur donors, to create stable complexes for potential therapeutic applications. unm.edu

Coordination Number and Geometry in 2,3,5,6-Tetramethylbenzenethiolate Complexes

The coordination number and geometry of metal complexes containing the 2,3,5,6-tetramethylbenzenethiolate ligand are dictated by the identity and oxidation state of the central metal ion, as well as the steric demands of the bulky ligand itself.

Palladium(II) and Platinum(II) Complexes : For Pd(II) and Pt(II), the coordination number is almost invariably four. These d⁸ metal ions strongly favor a square planar geometry. ajol.infosemanticscholar.org In complexes involving TMBT, the palladium or platinum atom is typically coordinated to two sulfur atoms from two TMBT ligands and two other donor atoms (e.g., nitrogen atoms from a bipyridine ligand), resulting in a [M(N)₂(S)₂] coordination sphere. The geometry is often described as a slightly or distorted square planar arrangement. semanticscholar.org Three-coordinate T-shaped platinum(II) intermediates have also been studied, though they are rare and often require stabilization by bulky ligands. nih.gov

Technetium(V) and Rhenium Complexes : For higher-valent metals like Tc(V) and Re(V), higher coordination numbers are common. The [TcO]³⁺ core, for instance, typically forms five-coordinate square pyramidal complexes. unm.edu In the case of the phenylimido complex Tc(NPh)(TMBT)₃(PPh₃), the technetium center would likely be five-coordinate, with a geometry based on a trigonal bipyramidal or square pyramidal structure, distorted by the varied steric and electronic profiles of the three thiolate ligands and the phosphine ligand. For other technetium and rhenium complexes, coordination number 6, leading to an octahedral geometry, is also very common. nih.govunm.edu

Structural Elucidation of Metal-Thiolate Complexes

X-ray Crystallographic Analysis of 2,3,5,6-Tetramethylbenzenethiolate Coordination Compounds

For any newly synthesized metal-TMBT complex, obtaining single crystals suitable for X-ray analysis is a critical goal. mdpi.com The process involves growing a defect-free crystal, mounting it, and exposing it to a focused X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule, from which atomic positions can be determined with high precision. mdpi.com The crystallographic data would confirm the coordination number of the metal center, the geometry of the coordination sphere (e.g., square planar for Pd(II), distorted trigonal bipyramidal for a Tc(V) complex), and the binding mode of the TMBT ligand. It also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing. researchgate.net

Analysis of Bond Lengths and Angles in Coordination Spheres

The detailed geometric parameters obtained from X-ray crystallography, specifically bond lengths and angles, are fundamental to understanding the nature of the metal-ligand interactions within 2,3,5,6-tetramethylbenzenethiolate complexes. researchgate.netbeloit.edu

Bond Lengths: The length of the metal-sulfur (M-S) bond is a key indicator of the bond's strength and order. For instance, in square planar Pt(II) complexes with thiolate ligands, Pt-S bond lengths are typically found in the range of 2.35 Å. ajol.info The M-S distance is influenced by several factors, including the oxidation state of the metal, the coordination number, and the electronic properties of other ligands in the coordination sphere. The steric bulk of the four methyl groups on the TMBT ligand can also influence M-S bond lengths, potentially causing elongation compared to less hindered thiolates.

Bond Angles: The angles within the coordination sphere define the geometry of the complex. In an ideal square planar complex, the ligand-metal-ligand angles are 90°. However, in real molecules, these angles often deviate due to steric hindrance and the constraints of chelating ligands. For example, the S-Pt-S "bite angle" in some complexes can be around 80.4°, while P-Pt-P angles in diphosphine ligands are often acute, around 74°. ajol.info In a five-coordinate complex like Tc(NPh)(TMBT)₃(PPh₃), a wide range of angles would be expected, defining a distorted trigonal bipyramidal or square pyramidal geometry. The analysis of these angles is crucial for accurately describing the coordination environment.

The table below presents representative bond length and angle data from related metal-thiolate complexes to illustrate typical values.

| Complex Type | Bond | Typical Length (Å) | Bond | Typical Angle (°) |

| Pt(II)-diphosphine-thiolate | Pt-S | 2.353 | S-Pt-S | 80.42 |

| Pt-P | 2.257 - 2.275 | P-Pt-P | 74.22 | |

| Cu(II)-bridged dimer | Cu-O (bridging) | 1.933 - 1.992 | Cu-O-Cu | 92.86 |

| Cu-N | 1.926 - 2.039 | O-Cu-O | 78.08 |

Data derived from related structures reported in the literature. ajol.inforesearchgate.net The exact values for TMBT complexes would require specific experimental determination.

Conformational Analysis of Thiolate Ligands within Complexesnih.gov

A comprehensive analysis of the conformational intricacies of the 2,3,5,6-tetramethylbenzenethiolate ligand within metal complexes is currently hindered by a lack of available crystallographic data in the public domain. The specific structural parameters, such as Metal-Sulfur-Carbon (M-S-C) bond angles and the crucial C-S-C-C torsion angles that define the orientation of the bulky aryl group relative to the coordination plane, have not been reported in retrievable literature. This absence of empirical data from single-crystal X-ray diffraction studies prevents a detailed and quantitative discussion on the preferred conformations of this particular ligand when coordinated to a metal center.

In general, the conformational preferences of arylthiolate ligands in metal complexes are dictated by a delicate balance of electronic and steric factors. The electronic component favors delocalization of the sulfur lone pairs into the aryl π-system, which would promote a planar arrangement of the S-C bond with respect to the benzene (B151609) ring. However, the significant steric hindrance imposed by the four methyl groups on the 2,3,5,6-tetramethylbenzenethiolate ligand is expected to play a dominant role in its conformational behavior.

The presence of methyl groups in the ortho positions (2 and 6) would likely force the sulfur atom out of the plane of the benzene ring to alleviate steric strain. This would result in a significant torsion angle along the C-S bond. Furthermore, the interaction between these ortho substituents and other ligands in the metal's coordination sphere would heavily influence the M-S-C bond angle. It is plausible that this angle would deviate from the ideal geometry to accommodate the bulky nature of the 2,3,5,6-tetramethylbenzenethiolate ligand.

While a definitive quantitative analysis is not possible without experimental data, a comparative understanding can be gleaned from studies on other bulky arylthiolate ligands. For instance, research on nickel(II) complexes with other sterically demanding arylthiolates has shown that increased steric contact can lead to significant structural distortions. These include the tilting of the Ni-S bond and an increase in the linearity of the Ni-S-C angle, which in turn affects the covalency of the metal-sulfur bond. Such effects are anticipated to be even more pronounced in complexes of 2,3,5,6-tetramethylbenzenethiolate due to its highly substituted nature.

Advanced Spectroscopic Characterization of 2,3,5,6 Tetramethylbenzenethiol and Its Derivatives/complexes

Vibrational Spectroscopy Applications (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural features of 2,3,5,6-tetramethylbenzenethiol and its complexes. spectroscopyonline.comnih.gov These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes. youtube.comyoutube.com

Assignment of Characteristic Vibrational Modes of the Thiol Group and Aromatic Ring

The vibrational spectrum of this compound is characterized by distinct bands arising from the thiol (-SH) group and the tetramethyl-substituted aromatic ring. The S-H stretching vibration is a key diagnostic feature, although its interaction with aromatic rings can lead to multiple absorbance bands. nih.gov For instance, studies on similar thiol-aromatic systems have shown the presence of both a non-interacting "free" S-H stretching band and a second band at a lower frequency, indicating an S-H/π interaction. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| S-H Stretch | 2550 - 2600 | Can be influenced by hydrogen bonding and S-H/π interactions. nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands are often observed. |

| C-S Stretch | 600 - 800 | Generally a weak to moderate absorption. |

Analysis of Metal-Ligand Vibrations and Their Implications for Bonding

Upon coordination of this compound to a metal center, new vibrational modes corresponding to metal-ligand bonds appear in the low-frequency region of the IR and Raman spectra. researchgate.net The analysis of these metal-sulfur (M-S) stretching vibrations provides direct information about the strength and nature of the coordination bond.

For a series of metal complexes with a given ligand, the frequency of the M-S vibration often follows the Irving-Williams series, which relates the stability of the complexes to the identity of the metal ion. researchgate.net For divalent transition metal ions, this order is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net The position of the M-S stretching band can also be influenced by the presence of other ligands in the coordination sphere, with electron-withdrawing or electron-donating co-ligands causing shifts in the vibrational frequency. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of diamagnetic durenethiol complexes in solution. researchgate.netillinois.edu By probing the magnetic environments of atomic nuclei, NMR provides detailed information about connectivity, stereochemistry, and molecular dynamics.

¹H NMR Investigations of Diamagnetic Metal-Thiolate Complexes

¹H NMR spectroscopy is particularly useful for examining the protons of the 2,3,5,6-tetramethylbenzenethiolate ligand upon coordination to a diamagnetic metal center. researchgate.netorganicchemistrydata.org The chemical shifts of the methyl protons and the aromatic proton provide valuable information about the electronic effects of coordination. msu.edulibretexts.org

Interactive Data Table: Representative ¹H NMR Data

| Proton | Typical Chemical Shift Range (ppm) | Notes |

| Methyl Protons | 2.0 - 2.5 | May show slight shifts upon coordination. |

| Aromatic Proton | 6.5 - 7.5 | Sensitive to the electronic environment of the ring. |

| Thiol Proton (in free ligand) | 3.0 - 4.0 | Disappears upon deprotonation and coordination. Often broad. libretexts.org |

Multi-Nuclear NMR (e.g., ¹³C, ³¹P) Studies for Structural Confirmation

To gain a more comprehensive understanding of the structure of durenethiol complexes, multi-nuclear NMR techniques are often employed. nih.govmdpi.com

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the ligand. msu.edu The chemical shifts of the aromatic and methyl carbons are sensitive to changes in electron density upon coordination to a metal. nih.gov The signals for the carbon atoms directly bonded to the sulfur atom are particularly informative.

³¹P NMR Spectroscopy: In complexes containing phosphine (B1218219) co-ligands, ³¹P NMR is a powerful tool for probing the metal-phosphine interaction and for determining the geometry of the complex. researchgate.netmagritek.com The coordination shift of the phosphine ligand (the difference in chemical shift between the coordinated and free ligand) can provide insights into the electronic properties of the metal center and the nature of the other ligands present. researchgate.net The magnitude of coupling constants, such as ¹J(Pt-P) in platinum complexes, can also be used to infer structural and bonding characteristics. researchgate.net

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its derivatives, as well as for elucidating their structures through the analysis of fragmentation patterns. uvic.calibretexts.org

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of metal complexes, as it often allows for the detection of the intact molecular ion. researchgate.netnih.gov The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. uvic.ca High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. libretexts.orglibretexts.orgchemguide.co.uk For this compound, common fragmentation pathways may involve the loss of the thiol hydrogen or cleavage of the C-S bond. In metal complexes, the fragmentation pattern can reveal information about the lability of the ligands and the strength of the metal-ligand bonds. nih.govyoutube.comuva.nl Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways of selected ions. nih.gov

Interactive Data Table: Expected Mass Spectral Fragments

| Fragment | Description | Significance |

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-H]⁺ | Loss of a hydrogen atom | Common for thiols. |

| [M-SH]⁺ | Loss of the thiol group | Indicates cleavage of the C-S bond. |

| [M-CH₃]⁺ | Loss of a methyl group | Fragmentation of the aromatic ring. |

| [L-H]⁻ (in complexes) | Deprotonated Ligand | Often observed in negative ion mode for thiolate complexes. researchgate.netnih.gov |

| [MLₙ]⁺ | Intact Complex Ion | Confirms the stoichiometry of the metal complex. nih.gov |

Computational and Theoretical Chemistry Studies of 2,3,5,6 Tetramethylbenzenethiol and Its Interactions

Density Functional Theory (DFT) Investigations of 2,3,5,6-Tetramethylbenzenethiol and its Complexes

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to apply DFT to understand various aspects of a molecule's character.

Electronic Structure and Molecular Orbital (HOMO/LUMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and electronic properties. For this compound, specific values for HOMO and LUMO energies and visualizations of these orbitals could not be located in the searched literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical methods are often used to predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions can then be compared with experimental data to validate the computational model. No such predictive studies or comparisons were found for this compound.

Reactivity Prediction (e.g., Electrophilicity, Nucleophilicity, Ionization Potential)

From the electronic structure, various reactivity descriptors can be calculated, including electrophilicity, nucleophilicity, and ionization potential. These parameters help in predicting how a molecule will behave in chemical reactions. Specific calculated values for these reactivity indices for this compound are not available in the reviewed sources.

Quantum Chemical Modeling of Coordination Geometries and Bonding Interactions

Quantum chemical modeling can elucidate how a ligand like this compound would coordinate with metal centers. This includes predicting bond lengths, bond angles, and the nature of the bonding interactions. No studies detailing the coordination chemistry of this specific thiol from a computational standpoint were identified.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes. Such simulations would reveal the preferred spatial arrangements of the atoms in this compound and the energy barriers between different conformations. This information is currently unavailable based on the conducted searches.

Reactivity and Organic Transformation Reactions Involving 2,3,5,6 Tetramethylbenzenethiol

Role in Nucleophilic Substitution and Addition Reactions

The thiol group (-SH) of 2,3,5,6-tetramethylbenzenethiol is the primary center of its nucleophilic reactivity. Following deprotonation to the corresponding thiolate anion, it becomes a potent nucleophile capable of participating in both substitution and addition reactions.

In nucleophilic substitution reactions , the 2,3,5,6-tetramethylbenzenethiolate anion can displace leaving groups from various substrates. A common example is the S-alkylation reaction with alkyl halides, which proceeds via an SN2 mechanism. The bulky tetramethylphenyl group can exert significant steric hindrance, which may slow the reaction rate compared to less substituted thiophenols, particularly with sterically demanding electrophiles. byjus.com The reaction generally results in the formation of a thioether. Aromatic rings themselves can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com However, for this to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, which is not the case for the electron-rich, tetramethyl-substituted ring of this particular thiol. wikipedia.orgbyjus.com

The thiolate also readily participates in nucleophilic addition reactions , most notably with carbonyl compounds like aldehydes and ketones. masterorganicchemistry.comlibretexts.org The nucleophilic sulfur atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgkhanacademy.org Subsequent protonation yields a hemithioacetal or, under acidic conditions with elimination of water, a thioacetal. The rate and equilibrium of these additions can be influenced by steric and electronic factors. masterorganicchemistry.com

| Reaction Type | Substrate Example | Product Type | Mechanism |

| Nucleophilic Substitution | Alkyl Halide (e.g., CH₃I) | Thioether | SN2 |

| Nucleophilic Addition | Aldehyde/Ketone (e.g., R₂C=O) | Hemithioacetal/Thioacetal | Nucleophilic Addition |

Reactions with Organometallic Reagents (e.g., Organolithium Compounds)

Organometallic reagents, particularly organolithium compounds like n-butyllithium, are extremely strong bases. fishersci.frlibretexts.org Their primary reaction with this compound is a highly efficient acid-base reaction. The organolithium reagent readily abstracts the acidic proton from the thiol group to generate the corresponding lithium 2,3,5,6-tetramethylbenzenethiolate and the alkane corresponding to the organolithium reagent. libretexts.orgyoutube.com

This deprotonation is a crucial step for activating the thiol for subsequent reactions, as the resulting lithium thiolate is a significantly more powerful nucleophile than the neutral thiol. libretexts.org The formation of the thiolate in situ is a common strategy in organic synthesis to facilitate reactions such as the S-alkylation or S-acylation. The reaction is typically fast and quantitative.

General Reaction with Organolithium Reagents:

Ar-SH + R-Li → Ar-S⁻Li⁺ + R-H (where Ar = 2,3,5,6-tetramethylphenyl and R = alkyl group)

This method provides a clean and efficient way to generate the active nucleophile, which can then be used in various synthetic applications, including the preparation of other organometallic or organosulfur compounds through transmetalation. wikipedia.org

| Organometallic Reagent | Reagent Type | Primary Reaction | Product |

| n-Butyllithium (n-BuLi) | Strong Base | Deprotonation | Lithium 2,3,5,6-tetramethylbenzenethiolate |

| Phenyllithium (PhLi) | Strong Base | Deprotonation | Lithium 2,3,5,6-tetramethylbenzenethiolate |

| Grignard Reagents (RMgX) | Strong Base | Deprotonation | Magnesium thiolate salt |

Redox Chemistry and Electron Transfer Processes of Thiols

The redox chemistry of thiols is a fundamental aspect of their reactivity. This compound can undergo oxidation at the sulfur atom. The most common oxidation reaction for thiols is the formation of a disulfide through oxidative coupling. This process involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two protons and two electrons.

2 Ar-SH → Ar-S-S-Ar + 2 H⁺ + 2 e⁻

This transformation can be effected by a variety of oxidizing agents, including halogens, peroxides, or metal ions.

Furthermore, aromatic thioethers, which can be synthesized from this thiol, have been shown to be redox-active. nih.gov For instance, related compounds like 1,2,4,5-tetrakis(alkylthio)benzenes can be oxidized to form stable radical cations. nih.gov This suggests that the sulfur atom in the this compound framework can participate in electron transfer processes. Upon coordination to a metal center, the redox potential of the thiol or its corresponding thioether ligand can be significantly altered. nih.gov The electron-donating nature of the four methyl groups on the benzene (B151609) ring would be expected to lower the oxidation potential of the thiol, making it more susceptible to oxidation compared to unsubstituted benzenethiol (B1682325). The study of heterobimetallic complexes also highlights that ligands containing phosphorus or arsenic, which are in the same group as sulfur, exhibit versatile redox chemistry, including fragmentation and rearrangement upon electron transfer. nih.gov

Stereochemical Aspects of Reactions Involving Substituted Benzene Thiols

The stereochemical outcomes of reactions involving this compound are particularly relevant when the thiol, or its corresponding thiolate, reacts with a prochiral substrate. A key example is the nucleophilic addition of the thiolate to an unsymmetrically substituted ketone or an aldehyde.

When the thiolate attacks the trigonal planar carbonyl carbon of a prochiral aldehyde or ketone, the hybridization of the carbon changes from sp² to sp³, creating a new stereocenter. libretexts.orglibretexts.org This means the product, a hemithioacetal, can exist as a pair of enantiomers. In the absence of any chiral influence, a racemic mixture of the two enantiomers is typically formed because the nucleophile can attack either face of the planar carbonyl group with equal probability. libretexts.org

However, the sterically demanding 2,3,5,6-tetramethylphenyl group can play a role in diastereoselective reactions. If the electrophilic substrate already contains a chiral center, the bulky thiol moiety can create a steric bias, favoring attack from the less hindered face. This can lead to the preferential formation of one diastereomer over the other. The field of asymmetric synthesis has developed methods using chiral catalysts to control the stereochemical outcome of such additions. wikipedia.org While the thiol itself is not chiral, its significant steric bulk is a critical factor in influencing the stereochemistry of its reactions at prochiral centers.

| Reactant | Type of Stereochemistry | Outcome | Influencing Factor |

| Prochiral Ketone | Creation of a new stereocenter | Racemic mixture (typically) | Equal probability of attack on either face of the carbonyl |

| Substrate with existing stereocenter | Diastereoselectivity | Unequal mixture of diastereomers | Steric hindrance from the tetramethylphenyl group |

Catalytic Applications of 2,3,5,6 Tetramethylbenzenethiol Derived Systems

Metal-Thiolate Complexes as Homogeneous Catalysts

Metal complexes incorporating the 2,3,5,6-tetramethylbenzenethiolate ligand have shown considerable promise as homogeneous catalysts. Thiolate ligands, in general, are classified as soft Lewis bases, leading them to form strong coordination bonds with soft Lewis acidic metals, particularly those in the later transition series. nih.gov The duranethiolate ligand, in particular, can stabilize reactive metal centers while its steric and electronic properties modulate the catalytic activity of the resulting complex. nih.gov

Transition-metal catalyzed cross-coupling and C-H activation reactions are foundational pillars of modern organic synthesis. nih.govmdpi.com While specific, widely-commercialized applications of 2,3,5,6-tetramethylbenzenethiol in these areas are not extensively documented, its inherent properties suggest significant potential. In C-C coupling reactions, the steric bulk of the duranethiolate ligand could facilitate the crucial reductive elimination step, thereby increasing catalytic turnover.

In the context of C-H activation, the functionalization of typically inert C-H bonds is often achieved with transition metal catalysts. nih.gov The regioselectivity of these reactions can be controlled by directing groups, which coordinate to the metal center and guide the catalyst to a specific C-H bond. nih.gov While the thiol group itself is not a classical directing group for this purpose, the electronic nature of the metal-thiolate bond can render the metal center more amenable to activating the C-H bonds of a separate substrate molecule. rutgers.edu For instance, the electron-donating character of the thiolate can enhance the electron density at the metal, which may facilitate the oxidative addition of a C-H bond, a key step in many catalytic cycles. rutgers.edu

The primary value of this compound in catalyst development lies in its significant steric profile. The four methyl groups ortho and meta to the sulfur atom create a sterically congested environment around the metal center to which it is coordinated. This steric hindrance is a powerful tool in ligand design for controlling catalytic selectivity. units.it

Key steric effects of the duranethiolate ligand include:

Creating a Selective Binding Pocket: The bulky ligand can restrict the coordination sphere of the metal, creating a pocket that preferentially binds substrates of a specific size or shape, leading to high regioselectivity or stereoselectivity.

Promoting or Inhibiting Reaction Steps: Steric pressure can influence the energetics of transition states. For example, it can accelerate reductive elimination by destabilizing the precursor complex, or it can inhibit undesirable side reactions by sterically blocking the required coordination geometry.

Stabilizing Monomeric Species: The bulk of the duranethiolate ligand can prevent the formation of inactive dimeric or oligomeric catalyst species, thereby maintaining the concentration of the active monomeric catalyst in solution.

Table 1: Comparison of Steric Properties of Thiolate Ligands

| Ligand Name | Formula | Key Steric Feature | Potential Catalytic Influence |

|---|---|---|---|

| Methanethiolate | CH₃S⁻ | Minimal steric bulk | Allows for multiple ligand coordination; less selective |

| Benzenethiolate | C₆H₅S⁻ | Planar phenyl group | Moderate steric hindrance; electronic effects from ring |

| tert-Butylthiolate | (CH₃)₃CS⁻ | Bulky, three-dimensional t-butyl group | Significant steric hindrance near the sulfur atom |

| 2,3,5,6-Tetramethylbenzenethiolate | (CH₃)₄C₆HS⁻ | Very bulky, rigid aryl group | Creates a highly congested and specific coordination environment |

Potential in Polymerization Catalysis

In the field of olefin polymerization, the structure of the ligand framework around a metal center (e.g., in metallocene and post-metallocene catalysts) is critical for determining the properties of the resulting polymer, such as molecular weight, branching, and tacticity. d-nb.info20.210.105 While there are no extensive reports detailing the use of this compound-derived complexes as primary polymerization catalysts, the principles of ligand design suggest a potential role.

The significant steric bulk of the duranethiolate ligand could be leveraged to influence the stereochemistry of monomer insertion at the catalytic site. This could potentially afford control over the tacticity of polymers like polypropylene, analogous to how bulky cyclopentadienyl (B1206354) ligands are used in ansa-metallocenes to produce isotactic or syndiotactic polymers. d-nb.info Furthermore, attaching such catalysts to solid supports is a common industrial strategy to improve handling and reactor performance. nih.gov

Role in Nanocatalysis and Supported Catalytic Systems

This compound has a notable role as a capping agent for metal nanoparticles, particularly gold nanoparticles (AuNPs), which are highly active catalysts for various reactions. dtu.dkmdpi.com The chemical inertness of bulk gold gives way to remarkable catalytic activity when it is formulated as nanoparticles with diameters typically below 10 nm. dtu.dk

Thiol-based ligands are commonly used to stabilize these nanoparticles due to the strong affinity of sulfur for gold. nih.gov The duranethiol ligand offers specific advantages in this context:

Preventing Aggregation: The steric bulk of the duranethiol molecules on the surface of the nanoparticles creates a protective layer that prevents them from aggregating, which would otherwise lead to a loss of surface area and catalytic activity. nih.gov

Controlling Substrate Access: The ligand shell can act as a gatekeeper, selectively allowing certain reactant molecules to reach the catalytically active gold surface. nih.gov

Tuning Electronic Properties: The coordination of the thiolate to the nanoparticle surface can modify the electronic properties of the gold atoms, which in turn influences their catalytic performance.

These thiolate-stabilized nanoparticles can be used as quasi-homogeneous catalysts (soluble in the reaction medium) or be immobilized on solid supports like metal oxides to create robust, recyclable heterogeneous catalysts. dtu.dk

Table 2: Role of Ligands in Nanocatalysis

| Function | Description | Relevance of Duranethiol |

|---|---|---|

| Stabilization | Prevents aggregation and maintains nanoparticle size and shape. | Excellent due to strong Au-S bond and steric repulsion between ligands. |

| Solubility | Determines the dispersibility of the nanoparticles in various solvents. | The aryl nature allows for dispersion in organic media. |

| Activity Modulation | Influences the electronic state of surface metal atoms and can block or open active sites. | The bulky nature can control substrate access to the catalytic surface. |

| Selectivity Control | The ligand layer can create a chiral or size-selective environment around the nanoparticle. | The defined steric environment can impart regioselectivity or chemoselectivity. |

Mechanistic Studies of Catalytic Cycles Involving Thiolate Ligands

Understanding the precise role of a ligand in a catalytic cycle is essential for rational catalyst improvement. Mechanistic studies of cycles involving thiolate ligands employ a combination of experimental techniques (e.g., kinetics, spectroscopy) and computational modeling (e.g., Density Functional Theory, DFT). researchgate.netresearchgate.net

While specific mechanistic studies focused on 2,3,5,6-tetramethylbenzenethiolate complexes are not abundant in the literature, research on other thiolate-containing catalysts provides insight into the potential roles of this ligand. researchgate.netresearchgate.net Key mechanistic questions that would be relevant to a duranethiolate-metal catalyst include:

Ligand Lability: Does the thiolate ligand remain bound to the metal center throughout the entire catalytic cycle, or does it reversibly dissociate to open a coordination site for substrate binding?

Participation in Bond Activation: Can the sulfur atom act as a proton shuttle or otherwise cooperate with the metal center in substrate activation steps, such as C-H activation or H₂ splitting? researchgate.net

Influence on Redox Events: How does the electron-donating nature of the thiolate affect the redox potentials of the metal center during oxidative addition and reductive elimination steps?

Such studies are crucial for moving from a trial-and-error approach to a knowledge-based design of new and more efficient catalysts incorporating the unique features of the this compound ligand.

Supramolecular Chemistry and Advanced Material Design with 2,3,5,6 Tetramethylbenzenethiol

Participation in Non-Covalent Interactions

The unique structural characteristics of 2,3,5,6-tetramethylbenzenethiol, namely the presence of a thiol group and four methyl groups on a benzene (B151609) ring, allow it to participate in a variety of non-covalent interactions that are fundamental to supramolecular chemistry.

Exploration of Hydrogen Bonding and Thiol-Arene Interactions

Hydrogen bonding is a crucial directional interaction in supramolecular assembly. libretexts.org In the context of this compound, the thiol (-SH) group can act as a hydrogen bond donor. While typically weaker than the hydrogen bonds involving more electronegative atoms like oxygen or nitrogen, the S-H···A (where A is a hydrogen bond acceptor) interaction can still play a significant role in directing the assembly of molecules.

Thiol-arene interactions, a type of S–H/π interaction, are another important non-covalent force. nih.gov These interactions involve the sulfur atom's hydrogen engaging with the electron-rich π system of an aromatic ring. nih.gov The strength and geometry of these interactions are influenced by the electronic properties of the aromatic ring. For instance, electron-rich aromatic systems enhance the interaction. nih.gov While specific studies on this compound are limited, the principles of thiol-arene interactions suggest that the electron-rich benzene ring of the molecule itself could participate in such interactions with other thiol-containing molecules.

Design of Functional Molecular Architectures

The ability of this compound to engage in specific non-covalent interactions makes it a valuable building block for the design of functional molecular architectures. encyclopedia.pub By modifying the thiol group or introducing other functional moieties, it is possible to create derivatives that self-assemble into predictable and well-defined structures. sigmaaldrich.com

For instance, the thiol group can be deprotonated to form a thiolate, which can then coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The steric bulk of the tetramethylphenyl group would play a crucial role in defining the pore size and connectivity of such frameworks.

The principles of crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, can be applied to this compound and its derivatives. rsc.org By understanding and controlling the interplay of hydrogen bonds, π-π stacking, and steric effects, it is possible to guide the formation of specific crystalline polymorphs with distinct physical and chemical properties.

Self-Assembly Processes Directed by this compound Derivatives

Self-assembly is a process where components spontaneously organize into ordered structures. sigmaaldrich.com The thiol group of this compound is particularly useful for directing self-assembly on metal surfaces, most notably gold. sigmaaldrich.com Thiol derivatives readily form self-assembled monolayers (SAMs) on gold surfaces, where the sulfur atom forms a strong bond with the gold, and the tetramethylphenyl groups are exposed outwards. sigmaaldrich.comnih.gov

The structure and properties of these SAMs are dictated by the interplay of the sulfur-gold interaction and the intermolecular forces between the adjacent aromatic rings. The bulky methyl groups on the this compound would create a well-defined spacing and orientation of the molecules within the monolayer. This controlled arrangement can be used to tailor the surface properties of materials, for applications in areas such as nanoelectronics, sensing, and biocompatible coatings. nih.gov

The table below summarizes the key non-covalent interactions involving this compound and their implications for supramolecular chemistry.

| Interaction Type | Participating Groups | Role in Supramolecular Chemistry |

| Hydrogen Bonding | Thiol (-SH) group as donor | Directional control of molecular assembly. |

| Thiol-Arene Interaction | Thiol (-SH) group and benzene ring | Influences packing and orientation in solid-state and solution. nih.gov |

| van der Waals Forces | Methyl groups and benzene ring | Contribute to overall stability of assemblies. |

| Steric Hindrance | Four methyl groups | Controls intermolecular spacing and prevents dense packing. |

| Hydrophobic Interactions | Entire molecule, especially methyl groups | Drives self-assembly in aqueous environments. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2,3,5,6-Tetramethylbenzenethiol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or thiolation of a pre-functionalized aromatic precursor. For example, reacting a tetra-methyl-substituted benzene derivative (e.g., 2,3,5,6-tetramethylbromobenzene) with a sulfur source like thiourea or sodium hydrosulfide under alkaline conditions. Ethanol or DMF is commonly used as a solvent, with NaOH or triethylamine as a base to deprotonate the thiol group. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize oxidation of the thiol product. Yields range from 50–75%, depending on steric hindrance from the methyl groups .

Q. What purification techniques are most effective for isolating this compound from byproducts?

Chromatographic methods (column chromatography using silica gel with hexane/ethyl acetate gradients) are preferred due to the compound’s moderate polarity. Recrystallization from ethanol or methanol can further enhance purity. Analytical TLC (Rf ~0.4 in 9:1 hexane:EtOAc) is used to monitor purity. Impurities often include disulfide dimers (e.g., bis(2,3,5,6-tetramethylphenyl)disulfide), which are minimized by adding reducing agents like ascorbic acid during workup .

Q. Which spectroscopic methods are essential for structural confirmation?

- IR Spectroscopy : A strong S-H stretch near 2550 cm⁻¹ confirms the thiol group.

- ¹H-NMR : Methyl groups appear as singlets at δ 2.2–2.4 ppm, while aromatic protons (if present in intermediates) show splitting patterns consistent with tetramethyl substitution.

- ¹³C-NMR : Methyl carbons resonate at δ 18–22 ppm; quaternary aromatic carbons appear at δ 125–140 ppm.

- Mass Spectrometry : ESI-MS or EI-MS shows a molecular ion peak at m/z 166 (C₁₀H₁₄S⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl substituents influence reactivity in cross-coupling reactions?

The four methyl groups create significant steric hindrance, limiting accessibility to the thiol group. Electronic effects (electron-donating methyl groups) reduce electrophilicity at the sulfur atom, making it less reactive in nucleophilic substitutions compared to less-substituted thiols. Computational studies (DFT) suggest that the para-methyl groups stabilize the thiolate anion via hyperconjugation, enhancing its nucleophilicity in specific reactions (e.g., Michael additions) .

Q. What experimental strategies resolve contradictions in reported oxidative stability data?

Discrepancies in oxidation rates (e.g., disulfide formation in air vs. inert conditions) require controlled studies using:

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or catalysts?

The thiol group can coordinate to transition metals (e.g., Au, Pd) to create stable ligands for heterogeneous catalysis. For MOFs, its rigid tetrahedral geometry facilitates porous architectures. Challenges include preventing sulfur oxidation during synthesis. Recent work demonstrates its use in Au nanoparticle stabilization for Suzuki-Miyaura coupling, achieving >90% yield with 0.5 mol% catalyst loading .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for thioether-linked pharmacophores. For example, reaction with α,β-unsaturated ketones yields tetramethyl-substituted thiochromenes, which exhibit anti-inflammatory activity (IC₅₀ = 3.2 μM in COX-2 inhibition assays). The methyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drug candidates .

Methodological Considerations

Q. How to optimize reaction conditions for regioselective functionalization?

- Temperature modulation : Lower temperatures (0–25°C) favor mono-functionalization; higher temperatures (80–100°C) promote disulfide formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate oxidation.

- Catalyst screening : Pd/Cu systems improve selectivity in C-S bond formation .

Q. What analytical approaches validate the absence of disulfide contaminants?

- HPLC-MS : Quantifies disulfide dimers (retention time ~12 min in C18 columns with acetonitrile/water gradients).

- Cyclic voltammetry : Oxidative peaks at +0.5 V (vs. Ag/AgCl) indicate free thiol content.

- Iodometric titration : Measures active S-H groups (1:1 stoichiometry with I₂) .

Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on its acidity (pKa)?

Reported pKa values (8.5–9.2 in DMSO) vary due to solvent polarity and measurement methods. Standardize using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.